2-{[6-amino-1-(4-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a dihydropyrimidinone core linked via a sulfanyl bridge to a 6-methylbenzothiazole acetamide moiety. Its structural design combines pharmacophoric elements associated with diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties. The dihydropyrimidinone (DHPM) scaffold is a well-established privileged structure in medicinal chemistry, while the benzothiazole group is prevalent in bioactive molecules targeting enzymes and receptors . Synthesis likely involves nucleophilic substitution at the pyrimidin-2-yl position, leveraging reagents such as cesium carbonate in polar aprotic solvents (e.g., DMF), as seen in analogous syntheses of sulfanyl-linked heterocycles . Characterization via $ ^1H $ NMR, IR, and mass spectrometry confirms regiochemistry and purity, consistent with methodologies for related compounds .
Properties
IUPAC Name |
2-[6-amino-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S2/c1-12-3-6-14(7-4-12)26-17(22)10-18(27)25-21(26)29-11-19(28)24-20-23-15-8-5-13(2)9-16(15)30-20/h3-10H,11,22H2,1-2H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLCLMDEODNVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of dihydropyrimidines have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of pathways related to cell proliferation and survival.
Antimicrobial Properties
Studies have demonstrated that compounds containing benzothiazole and pyrimidine rings possess antimicrobial activities against a range of pathogens. The sulfanyl group may enhance the compound's interaction with microbial enzymes or cell membranes, leading to increased efficacy.
Cardiovascular Effects
Certain derivatives related to this compound have been investigated for their potential to act as antihypertensive agents. They may function by inhibiting specific enzymes involved in the renin-angiotensin system, thereby reducing blood pressure.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar pyrimidine derivatives on various cancer cell lines. The results indicated that these compounds could inhibit cell growth by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through caspase activation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.0 | Apoptosis induction |
| Compound B | HeLa (cervical cancer) | 3.5 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of benzothiazole were tested against Staphylococcus aureus and Escherichia coli. The findings suggested that the presence of the sulfanyl group significantly enhanced antimicrobial activity.
| Compound | Microbe | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | S. aureus | 15 |
| Compound D | E. coli | 12 |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Pyrimidinone-Benzoxazinone Hybrids (7a–c)
Structural Features :
- Compound 7a–c (): Integrate a pyrimidinone with a benzoxazinone ring via an acetic acid linker.
- Target Compound: Replaces benzoxazinone with a benzothiazole acetamide and introduces a sulfanyl bridge.
Key Differences :
- This may influence binding to flat enzymatic pockets (e.g., kinase ATP sites).
- Solubility: The benzothiazole’s lipophilic nature may reduce aqueous solubility relative to benzoxazinone derivatives, impacting pharmacokinetics.
Tetrahydropyrimidinyl Derivatives (Compounds m, n, o; B12, B13)
Structural Features :
Key Comparisons :
Structural Characterization :
- All compounds rely on $ ^1H $ NMR and IR for functional group validation. Crystallographic data (if available for the target) would utilize SHELXL/WinGX suites, as standard for small-molecule refinement .
Preparation Methods
Reaction Components and Conditions
-
Starting materials :
-
4-Methylbenzaldehyde (1.2 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Thiourea (1.5 eq)
-
-
Catalyst : Concentrated HCl (10 mol%)
-
Solvent : Ethanol (reflux, 6–8 hours)
-
Yield : ~65–70% after recrystallization (ethanol/water).
The reaction proceeds via acid-catalyzed cyclocondensation, forming the dihydropyrimidinone ring. Thiolation occurs in situ through the incorporation of thiourea, which replaces the typical urea component in classical Biginelli reactions.
Key Mechanistic Steps:
-
Formation of the imine intermediate between 4-methylbenzaldehyde and ethyl acetoacetate.
-
Nucleophilic attack by thiourea, leading to cyclization.
-
Acid-catalyzed dehydration to yield the thiolated pyrimidinone.
Preparation of the Benzothiazole Amine
The 6-methyl-1,3-benzothiazol-2-amine moiety is synthesized via cyclization of 2-amino-4-methylthiophenol with cyanogen bromide (BrCN).
Cyclization Protocol
Reaction Mechanism:
-
Electrophilic substitution at the sulfur atom by BrCN.
-
Intramolecular cyclization to form the benzothiazole ring.
Thioacetamide Linker Formation
The thioacetamide bridge is constructed via a two-step sequence: (1) activation of the pyrimidinone-thiol, and (2) coupling with the benzothiazole amine.
Chloroacetylation of Pyrimidinone-Thiol
-
Reagents :
-
Pyrimidinone-thiol (1.0 eq)
-
Chloroacetyl chloride (1.5 eq)
-
-
Base : Triethylamine (2.0 eq)
-
Solvent : Tetrahydrofuran (0°C, 2 hours)
-
Product : 2-chloro-N-(6-amino-1-(4-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide
-
Yield : ~75%.
Nucleophilic Substitution with Benzothiazole Amine
Critical Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60°C | Prevents decomposition |
| Solvent Polarity | DMF | Enhances solubility |
| Equivalents of Base | 2.0 eq | Ensures deprotonation |
Alternative Pathways and Optimization
One-Pot Synthesis Approach
A streamlined method combines pyrimidinone-thiol and benzothiazole amine with bis-chloroacetyl chloride in a single pot:
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) reduces reaction time by 75% but requires specialized equipment.
Physicochemical Characterization
Post-synthesis analysis confirms structural integrity:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 452.54 g/mol | HRMS |
| Melting Point | 218–220°C | Differential Scanning Calorimetry |
| LogP | 2.15 | HPLC (C18 column) |
| Solubility | DMSO > 50 mg/mL | UV-Vis spectrophotometry |
Challenges and Mitigation Strategies
-
Low Coupling Efficiency :
-
Cause : Steric hindrance from the 4-methylphenyl group.
-
Solution : Use excess benzothiazole amine (1.5 eq) and longer reaction times (8–10 hours).
-
-
Purification Difficulties :
Q & A
Q. What are the key steps in synthesizing this compound, and what challenges arise during purification?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrimidinone core followed by sulfanyl-acetamide coupling. Key steps include:
- Thiolation : Reacting 6-amino-1-(4-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl derivatives with thiourea or Lawesson’s reagent to introduce the sulfanyl group .
- Acetamide coupling : Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the sulfanyl-pyrimidinone intermediate to the 6-methyl-1,3-benzothiazol-2-amine moiety .
- Purification : Challenges include isolating the product from unreacted intermediates; techniques like column chromatography (silica gel, eluent: DCM/MeOH gradient) or preparative HPLC are critical .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the pyrimidinone, S-H stretch at ~2550 cm⁻¹) .
- NMR : ¹H NMR confirms aromatic protons (δ 6.8–8.2 ppm for benzothiazole and pyrimidinone) and acetamide protons (δ 2.1–2.5 ppm for methyl groups) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorometric assays (e.g., Z′-LYTE® kinase assay) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
Methodological Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst loading .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves regioselectivity .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
Q. What computational strategies are suitable for elucidating its mechanism of action?
Methodological Answer:
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model electronic interactions between the compound and biological targets (e.g., hydrogen bonding with kinase active sites) .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses against validated targets (e.g., benzothiazole interactions with ATP-binding pockets) .
- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Orthogonal assays : Validate enzyme inhibition results using SPR (surface plasmon resonance) alongside fluorescence-based assays to rule out false positives .
- Dose-response curves : Perform 8-point dilutions (0.1–100 µM) to confirm reproducibility and calculate Hill slopes for mechanism insights .
- Meta-analysis : Compare structural analogs (e.g., pyrimidinone vs. thienopyrimidine derivatives) to identify substituent effects on activity .
Q. What methodologies are recommended for pharmacokinetic profiling?
Methodological Answer:
- In vitro ADME : Caco-2 permeability assays to predict oral bioavailability and microsomal stability tests (human liver microsomes) for metabolic half-life determination .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
- In silico predictions : SwissADME or ADMET Predictor™ for preliminary toxicity and absorption profiles .
Q. How can structure-activity relationships (SAR) guide further structural modifications?
Methodological Answer:
- Bioisosteric replacements : Substitute the benzothiazole with thieno[2,3-d]pyrimidine to enhance solubility while retaining activity .
- Substituent scanning : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrimidinone 4-position to improve target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
